![molecular formula C9H8ClN3 B2832060 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole CAS No. 1019032-00-8](/img/structure/B2832060.png)
3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is a chemical compound with the CAS Number: 1019032-00-8 . It has a molecular weight of 193.64 . This compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been a topic of interest in pharmaceutical research . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3/c1-7-11-12-9(10)13(7)8-5-3-2-4-6-8/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 193.64 .Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibition properties on mild steel in acidic media. For instance, the use of 4H-triazole derivatives in hydrochloric acid solution has shown significant inhibition efficiency, with some compounds achieving up to 99.6% efficiency at certain concentrations. These inhibitors work by adsorbing onto the steel surface, following the Langmuir adsorption isotherm model, and their effectiveness varies with the type and nature of substituents present in the molecule. Such studies not only highlight the high potential of triazole derivatives as corrosion inhibitors but also provide insights into the molecular basis of their action (Bentiss et al., 2007).
Organic Synthesis and Catalysis
Triazole derivatives are key intermediates in organic synthesis, offering pathways to synthesize various complex molecules. They serve as scaffolds for the development of pharmaceuticals, polymers, and materials with novel properties. For example, triazole-based compounds synthesized through click chemistry techniques exhibit fluorescent behavior, which can be exploited in material science and bioimaging applications. The structural and electronic properties of these compounds can be finely tuned by substituting different groups, thereby influencing their reactivity and interaction with other molecules (Kamalraj et al., 2008).
Supramolecular and Coordination Chemistry
The nitrogen-rich structure of 1,2,3-triazoles allows for diverse supramolecular interactions, making them attractive for use in supramolecular and coordination chemistry. These interactions include hydrogen bonding, halogen bonding, and coordination to metal ions, enabling the construction of complex molecular architectures. Such properties have implications in areas ranging from catalysis to the development of materials with specific functional properties (Schulze & Schubert, 2014).
Mechanism of Action
Target of Action
Triazole derivatives have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s worth noting that triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
The compound’s molecular weight is 19364 , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
Triazole-pyrimidine hybrids have been observed to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole may have similar effects.
Action Environment
It’s worth noting that the compound is a powder at room temperature , suggesting that it may be stable under normal conditions
properties
IUPAC Name |
3-chloro-5-methyl-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-11-12-9(10)13(7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYYXNVAPBOINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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